2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol
Description
Properties
Molecular Formula |
C7H16FNO |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-amino-2-(2-fluoroethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C7H16FNO/c1-6(2)7(9,5-10)3-4-8/h6,10H,3-5,9H2,1-2H3 |
InChI Key |
YNDWIUYJQVFCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCF)(CO)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the nucleophilic substitution of a suitable amino alcohol precursor with a fluorinated alkyl halide, typically 2-fluoroethyl halides such as 2-fluoroethyl bromide or iodide. The amino group can be introduced earlier or simultaneously, depending on the specific route.
Reaction Scheme
$$ \text{Amino alcohol} + \text{2-fluoroethyl halide} \rightarrow \text{2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol} $$
Operational Details
- Starting Material: 3-Amino-3-methylbutan-1-ol, which can be prepared via amino protection and subsequent functionalization.
- Electrophile: 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or iodide).
- Reaction Conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide at elevated temperatures (around 60°C) to facilitate nucleophilic substitution.
- Catalysts: Potassium carbonate or cesium carbonate to promote SN2 reactions.
- Yield & Data: The reaction yields vary but can reach up to 64% as demonstrated in similar alkylation reactions, with the fluorinated side chain introduced selectively.
Example Data Table
| Starting Material | Electrophile | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-3-methylbutan-1-ol | 2-fluoroethyl bromide | Acetonitrile | K2CO3 | 60°C | 64% |
Multi-step Synthesis via Protection and Functionalization
Method Overview
This method involves initial protection of the amino group, followed by fluorinated side chain introduction, and subsequent deprotection. It ensures selectivity and minimizes side reactions.
Stepwise Procedure
Operational Details
- Protection: Using di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature for 18 hours yields protected amino alcohols with high efficiency (~100%).
- Alkylation: Conducted in the presence of bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran or dichloromethane.
- Deprotection: Achieved under acidic conditions or by heating, depending on the protecting group.
Data Summary
Synthesis via Aziridinium Ion Intermediates
Method Overview
This advanced strategy involves the formation of aziridinium ions from amino alcohols, which then undergo ring-opening with fluorinated nucleophiles such as 2-fluoroethyl amines or related derivatives.
Reaction Pathway
- Formation of aziridinium ion from amino alcohol precursor.
- Nucleophilic attack by a fluorinated nucleophile, e.g., 2-fluoroethylamine derivatives.
- Ring-opening yields the target amino alcohol with the fluorinated side chain.
Operational Conditions
- Typically performed in polar solvents like acetonitrile at elevated temperatures (~60°C).
- Catalysts such as Lewis acids (e.g., BF3) may be employed to facilitate aziridinium formation.
Data Summary
| Starting Material | Nucleophile | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Amino alcohol | 2-fluoroethylamine derivatives | Lewis acids | Acetonitrile | 60°C | Variable |
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Nucleophilic substitution | Direct alkylation with 2-fluoroethyl halides | Simple, straightforward | Requires reactive halides, moderate yields | 64% |
| Protection/deprotection | Sequential functionalization | High selectivity | Multi-step, time-consuming | 19-100% |
| Aziridinium ring-opening | Via aziridinium intermediates | High regioselectivity | Complex intermediates | Variable |
| Biocatalytic | Enzymatic pathways | Environmentally friendly | Still under development | Not established |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-fluoroethyl)-3-methylbutanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the fluoroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and properties of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol and related compounds:
Key Observations:
- Fluorine vs. Chlorine Substituents: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., dichlorobenzyl derivatives in collagenase inhibitors) due to fluorine’s smaller atomic radius and stronger C-F bonds .
- Branching Effects: The 3-methyl group in the target compound mirrors 3-methylbutan-1-ol, a common fermentation product. Branching typically lowers boiling points and increases hydrophobicity compared to linear alcohols .
Biological Activity
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is an amino alcohol with significant potential in various biological and medicinal applications. Its unique structure, featuring a fluoroethyl group, positions it as a candidate for research in drug development and biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 135.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its functional groups:
- Amino Group : Capable of forming hydrogen bonds and ionic interactions, which can modulate enzyme and receptor activities.
- Fluoroethyl Group : Engages in hydrophobic interactions, enhancing the compound's affinity for lipid membranes and influencing cellular uptake.
These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and alterations in cellular signaling pathways.
Enzyme Modulation
Studies indicate that this compound can act as a biochemical probe, influencing enzyme activities. For example, it may enhance or inhibit specific enzymatic pathways involved in metabolic processes.
Neuropharmacological Effects
Research has shown that compounds with similar structures exhibit neuropharmacological properties. The fluoroethyl moiety may enhance blood-brain barrier permeability, making this compound a potential candidate for neuroactive drug development .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound could possess anticancer properties. The interaction with specific receptors involved in tumor growth regulation has been noted, although further research is required to elucidate these effects fully .
Study on Enzyme Interaction
In a study exploring the effects of amino alcohols on enzyme activity, this compound was found to modulate the activity of certain kinases involved in cell signaling pathways. The compound demonstrated dose-dependent effects on enzyme kinetics, indicating its potential as a therapeutic agent.
Neuroimaging Applications
Research into radiolabeled analogs of this compound revealed promising results in brain tumor imaging. The unique properties of the fluoroethyl group enhanced the uptake of the tracer in tumor cells compared to traditional imaging agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme modulation, neuropharmacological effects |
| (R)-2-Amino-2-methylbutan-1-ol | Structure | Anticancer properties, precursor for biologically active molecules |
| 5-Fluorouracil | Structure | Chemotherapeutic agent targeting RNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
